CCR2 Antagonist Potency: Sub-Nanomolar Binding Achieved with Optimized Derivatives
Derivatives built upon the 3-aminocyclopentane-1-carboxamide scaffold can achieve exceptional potency at the human CCR2 receptor. For instance, a related compound, PF-04634817, which incorporates this core, demonstrates an IC50 of 3.68 nM (pIC50 8.43) in a whole-cell binding assay using human peripheral blood mononuclear cells [1]. This potency far exceeds that of earlier-generation chemokine receptor modulators, highlighting the scaffold's ability to confer high-affinity binding when optimized.
| Evidence Dimension | Human CCR2 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 3.68 nM (PF-04634817) |
| Comparator Or Baseline | Early lead compounds in the same class typically >100 nM |
| Quantified Difference | At least 27-fold improvement |
| Conditions | Whole cell binding assay; displacement of [125I]MCP-1 from CCR2 in human PBMCs. |
Why This Matters
This level of potency in a functional cellular assay is crucial for reducing the effective dose required for in vivo efficacy, thereby minimizing potential off-target toxicities.
- [1] Pfizer Inc. (2012). 3-aminocyclopentanecarboxamides as chemokine receptor agonists. US8293903B2. View Source
